molecular formula C10H11ClFN B183228 (2-Chloro-6-fluorobenzyl)cyclopropylamine CAS No. 625437-36-7

(2-Chloro-6-fluorobenzyl)cyclopropylamine

Cat. No.: B183228
CAS No.: 625437-36-7
M. Wt: 199.65 g/mol
InChI Key: VNFABSKAJCALBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a chemical compound with the molecular formula C10H11ClFN. It is known for its unique structure, which includes a cyclopropylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)cyclopropylamine typically involves the reaction of (2-Chloro-6-fluorobenzyl)chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorobenzyl)cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)cyclopropylamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzyl)cyclopropylamine
  • (2-Fluorobenzyl)cyclopropylamine
  • (2-Chloro-6-methylbenzyl)cyclopropylamine

Uniqueness

(2-Chloro-6-fluorobenzyl)cyclopropylamine is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents may enhance its potency, selectivity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFABSKAJCALBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405968
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-36-7
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.